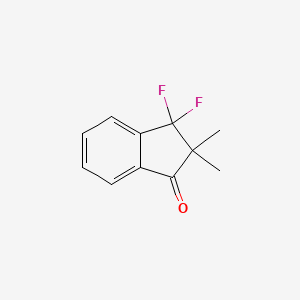

3,3-Difluoro-2,2-dimethyl-1-indanone

Description

Properties

IUPAC Name |

3,3-difluoro-2,2-dimethylinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O/c1-10(2)9(14)7-5-3-4-6-8(7)11(10,12)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFRJPPMTNOXKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C2=CC=CC=C2C1(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Spectroscopic Guide to 3,3-Difluoro-2,2-dimethyl-1-indanone: An In-Depth Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectral characteristics of the novel compound 3,3-difluoro-2,2-dimethyl-1-indanone. While experimental data for this specific molecule is not widely available, this document leverages established spectroscopic principles and data from analogous structures to predict and interpret its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. The methodologies for data acquisition are outlined, and a thorough explanation of the underlying scientific principles is provided to offer a comprehensive understanding for researchers in synthetic chemistry and drug development.

Introduction: The Significance of 3,3-Difluoro-2,2-dimethyl-1-indanone

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of gem-difluoro groups can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. The target molecule, 3,3-difluoro-2,2-dimethyl-1-indanone, combines the indanone core with a gem-difluoro and a gem-dimethyl group, making it a compound of interest for synthetic and medicinal chemists. Accurate spectral characterization is paramount for confirming the successful synthesis and purity of such novel compounds. This guide serves as a predictive framework for the spectral analysis of this molecule.

Molecular Structure and Numbering

To facilitate the discussion of spectral data, the following IUPAC numbering system for the 3,3-difluoro-2,2-dimethyl-1-indanone ring system will be used.

Caption: IUPAC Numbering of 3,3-Difluoro-2,2-dimethyl-1-indanone.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Theoretical Principles

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) is influenced by the electron density around the proton, with electronegative atoms like oxygen and fluorine causing deshielding and a downfield shift. Spin-spin coupling between neighboring protons results in signal splitting, providing information about the connectivity of atoms.

Predicted ¹H NMR Spectral Data

The structure of 3,3-difluoro-2,2-dimethyl-1-indanone suggests a relatively simple ¹H NMR spectrum, dominated by signals from the aromatic protons and the methyl groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| Aromatic (H4, H5, H6, H7) | 7.4 - 7.9 | m | N/A | The aromatic protons will appear as a complex multiplet in the typical downfield region for aromatic compounds. The exact shifts and multiplicities will depend on the substitution pattern and coupling with each other.[1] |

| Methyl (2 x CH₃) | ~1.4 | s | N/A | The two methyl groups at the C2 position are equivalent and have no adjacent protons, resulting in a singlet. The presence of the nearby fluorine atoms may cause a slight downfield shift compared to non-fluorinated analogs. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Theoretical Principles

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift is sensitive to the hybridization and electronic environment of the carbon atom. Carbon atoms bonded to electronegative atoms like fluorine will exhibit characteristic splitting (C-F coupling).

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (¹JCF, ²JCF, Hz) | Rationale |

| C=O (C1) | 195 - 205 | t | ~20-30 | The carbonyl carbon is significantly deshielded. It will likely appear as a triplet due to two-bond coupling with the two fluorine atoms.[2] |

| C(CH₃)₂ (C2) | 45 - 55 | t | ~20-25 | This quaternary carbon will be split into a triplet by the two adjacent fluorine atoms. |

| CF₂ (C3) | 115 - 125 | t | ~250-300 | The carbon directly bonded to two fluorine atoms will be significantly downfield and will appear as a triplet with a large one-bond C-F coupling constant. |

| Aromatic (C3a, C7a) | 130 - 150 | m | The quaternary aromatic carbons will have complex splitting patterns due to coupling with both aromatic protons and the fluorines. | |

| Aromatic (C4, C5, C6, C7) | 120 - 140 | m | The protonated aromatic carbons will appear in the typical aromatic region.[1] | |

| Methyl (2 x CH₃) | 25 - 35 | q | ~1-5 | The methyl carbons may show small quartet splitting due to three-bond coupling to the fluorine atoms, although this may not be resolved. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Data Acquisition:

-

Acquire a standard proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 220-250 ppm, a large number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

Theoretical Principles

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. Specific functional groups have characteristic absorption frequencies.

Predicted IR Spectral Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| C=O stretch | 1720 - 1740 | Strong | The carbonyl group of the indanone will show a strong absorption in this region. The presence of the electron-withdrawing fluorine atoms may shift this to a slightly higher wavenumber compared to a non-fluorinated analog. |

| C-F stretch | 1000 - 1200 | Strong | The C-F bonds will give rise to strong absorptions in the fingerprint region. |

| Aromatic C=C stretch | 1450 - 1600 | Medium | Characteristic stretching vibrations of the benzene ring. |

| C-H stretch (aromatic) | 3000 - 3100 | Medium | Stretching vibrations of the C-H bonds on the aromatic ring. |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium | Stretching vibrations of the C-H bonds of the methyl groups. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Neat (liquid/oil): Place a drop of the neat sample between two NaCl or KBr plates.

-

Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

-

ATR: Place a small amount of the sample directly on the ATR crystal.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum (of the empty sample holder or pure solvent).

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is plotted.

Mass Spectrometry (MS)

Theoretical Principles

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The molecular ion peak (M⁺) provides the molecular weight of the compound. Fragmentation patterns give information about the structure of the molecule.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The calculated exact mass of C₁₁H₁₀F₂O is 196.0699. A high-resolution mass spectrometer should detect a peak at or very near this m/z value.

-

Major Fragmentation Pathways:

Caption: Predicted Fragmentation Pathway for 3,3-Difluoro-2,2-dimethyl-1-indanone.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrument Setup: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire data over a suitable m/z range (e.g., 50-500).

-

-

Data Processing: The mass spectrum is plotted as relative intensity versus m/z.

Comprehensive Analysis and Structural Confirmation

The definitive structural confirmation of 3,3-difluoro-2,2-dimethyl-1-indanone will be achieved by a synergistic interpretation of all spectral data:

-

¹H NMR: Will confirm the presence and ratio of aromatic and aliphatic protons.

-

¹³C NMR: Will identify all unique carbon environments, with the characteristic triplet for the CF₂ carbon being a key indicator.

-

IR Spectroscopy: Will confirm the presence of the carbonyl and C-F functional groups.

-

Mass Spectrometry: Will provide the molecular weight and fragmentation patterns consistent with the proposed structure.

The combination of these techniques provides a self-validating system for the structural elucidation of 3,3-difluoro-2,2-dimethyl-1-indanone, ensuring the highest level of scientific integrity for subsequent research and development activities.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 304628, 3,3-Dimethyl-1-indanone. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 3,3-DIMETHYL-1-INDANONE. Retrieved from [Link]

-

Sandford, G. (2020). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Austin, C., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3,3-dimethyl-1-indanone. Retrieved from [Link]

-

Shah, Z. A., & Khan, M. R. (2015). 1 H NMR and 13 C NMR spectroscopic data for indanone 2 in CDCl 3. ResearchGate. Retrieved from [Link]

Sources

Mass spectrometry of 3,3-Difluoro-2,2-dimethyl-1-indanone

An In-Depth Technical Guide to the Mass Spectrometry of 3,3-Difluoro-2,2-dimethyl-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 3,3-Difluoro-2,2-dimethyl-1-indanone, a fluorinated indanone derivative of interest in medicinal chemistry and drug development.[1][2] Given the increasing prevalence of fluorinated compounds in pharmaceuticals, a deep understanding of their analytical characterization is paramount.[2][3] This document outlines the foundational principles for analyzing this specific molecule, including detailed discussions on ionization techniques, predicted fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), and practical, step-by-step protocols for its characterization. The guide is designed to equip researchers with the necessary expertise to confidently identify and characterize 3,3-Difluoro-2,2-dimethyl-1-indanone and related structures in a drug discovery and development setting.[4][5][6]

Introduction: The Significance of 3,3-Difluoro-2,2-dimethyl-1-indanone in Modern Drug Discovery

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[7][8] The introduction of gem-difluoro and gem-dimethyl groups at the C3 and C2 positions, respectively, creates a unique chemical entity with modified lipophilicity, metabolic stability, and conformational properties.[3] Specifically, the gem-difluoro group is a bioisostere for a carbonyl group and can significantly influence the electronic environment and binding interactions of the molecule.

Mass spectrometry is an indispensable tool in the pharmaceutical sciences, providing critical information on molecular weight, structure, purity, and metabolic fate of drug candidates.[1][6][9] For a novel compound like 3,3-Difluoro-2,2-dimethyl-1-indanone, establishing a robust mass spectrometric profile is a foundational step in its development pipeline. This guide serves as a dedicated resource for achieving this, bridging theoretical principles with practical application.

Chemical Properties of 3,3-Difluoro-2,2-dimethyl-1-indanone

A thorough understanding of the molecule's properties is essential before delving into its mass spectrometric analysis.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀F₂O | Calculated |

| Exact Mass | 196.06997 g/mol | Calculated |

| Molecular Weight | 196.19 g/mol | Calculated |

| Structure | ||

Ionization Techniques: A Deliberate Choice for a Unique Molecule

The choice of ionization technique is critical and depends on the analyte's properties and the desired information. For 3,3-Difluoro-2,2-dimethyl-1-indanone, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable and provide complementary information.

-

Electron Ionization (EI): A hard ionization technique ideal for generating reproducible fragmentation patterns for structural elucidation.[10][11] Due to the compound's relatively low molecular weight and expected volatility, EI-GC-MS is a primary method for its analysis. The resulting mass spectrum will be rich in fragment ions, providing a unique fingerprint for the molecule.[12]

-

Electrospray Ionization (ESI): A soft ionization technique that typically produces protonated molecules [M+H]⁺ with minimal fragmentation.[10][11][13] This is particularly useful for confirming the molecular weight and for liquid chromatography-mass spectrometry (LC-MS) based studies, such as metabolic profiling or reaction monitoring.[4]

Predicted Fragmentation Pathways: A Mechanistic Exploration

While no specific literature on the mass spectrum of 3,3-Difluoro-2,2-dimethyl-1-indanone is currently available, we can predict its fragmentation behavior based on established principles and the analysis of structurally similar compounds, such as other indanone derivatives and fluorinated molecules.[14][15][16][17]

Electron Ionization (EI) Fragmentation

Under EI conditions, the initial event is the formation of a molecular ion (M⁺•) at m/z 196.[18][19] This high-energy radical cation will undergo a series of fragmentation reactions to produce more stable ions.[18][19]

Key Predicted Fragments under EI:

| m/z (predicted) | Ion Structure | Proposed Fragmentation Pathway |

| 181 | [M - CH₃]⁺ | Loss of a methyl radical from the gem-dimethyl group. |

| 168 | [M - CO]⁺• | Alpha-cleavage with loss of carbon monoxide, a common fragmentation for ketones. |

| 153 | [M - CH₃ - CO]⁺ | Sequential loss of a methyl radical and carbon monoxide. |

| 141 | [M - C₃H₇]⁺ | Loss of an isopropyl radical. |

| 118 | [M - CO - C(CH₃)₂]⁺• | Loss of carbon monoxide followed by the dimethylmethylene group. |

| 96 | [C₆H₅F]⁺• | Rearrangement and cleavage to form a fluorobenzene radical cation. |

Diagram of Predicted EI Fragmentation Pathway:

Caption: Predicted EI fragmentation of 3,3-Difluoro-2,2-dimethyl-1-indanone.

Electrospray Ionization (ESI) Fragmentation

In positive ion mode ESI, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 197. This ion is relatively stable, and fragmentation is typically induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).[20]

Key Predicted Fragments under ESI-CID:

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |

| 197 | 179 | H₂O | Loss of water after protonation of the carbonyl oxygen. |

| 197 | 177 | HF | Loss of hydrogen fluoride. |

| 197 | 169 | CO | Loss of carbon monoxide. |

| 197 | 157 | HF + HF | Sequential loss of two molecules of hydrogen fluoride. |

Diagram of Predicted ESI-CID Fragmentation Pathway:

Caption: Predicted ESI-CID of protonated 3,3-Difluoro-2,2-dimethyl-1-indanone.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating, ensuring high-quality, reproducible data.

Protocol for EI-GC-MS Analysis

Objective: To obtain a detailed fragmentation pattern for structural confirmation and library creation.

Instrumentation: Gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

Methodology:

-

Sample Preparation:

-

Dissolve 1 mg of 3,3-Difluoro-2,2-dimethyl-1-indanone in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

-

Perform serial dilutions to a final concentration of 1-10 µg/mL.

-

-

Gas Chromatography (GC) Parameters:

-

Injector: Split/splitless, 250 °C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent).

-

Oven Program:

-

Initial temperature: 80 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion at m/z 196.

-

Annotate the major fragment ions and compare them to the predicted fragmentation pattern.

-

The base peak should be identified, which is the most abundant fragment and is indicative of the most stable ion formed.[19]

Protocol for ESI-LC-MS/MS Analysis

Objective: To confirm the molecular weight and to develop a quantitative method or study metabolites.

Instrumentation: High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a triple quadrupole or Orbitrap mass spectrometer.

Methodology:

-

Sample Preparation:

-

Dissolve 1 mg of 3,3-Difluoro-2,2-dimethyl-1-indanone in 1 mL of methanol or acetonitrile.

-

Dilute to a working concentration of 1 µg/mL in the initial mobile phase.

-

-

Liquid Chromatography (LC) Parameters:

-

Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 10% B.

-

1-5 min: 10-95% B.

-

5-6 min: 95% B.

-

6-6.1 min: 95-10% B.

-

6.1-8 min: 10% B.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Full Scan (MS1): m/z 100-500 to identify the [M+H]⁺ ion at m/z 197.

-

Tandem MS (MS/MS):

-

Isolate the precursor ion at m/z 197.

-

Apply collision energy (e.g., 10-40 eV) to induce fragmentation.

-

Scan for product ions in the range of m/z 50-200.

-

-

Data Analysis:

-

Confirm the presence of the [M+H]⁺ ion at m/z 197 in the full scan spectrum.

-

Analyze the product ion spectrum to identify key fragments, which can be used to build a multiple reaction monitoring (MRM) method for quantification.

Conclusion and Future Directions

This guide provides a robust theoretical and practical framework for the mass spectrometric analysis of 3,3-Difluoro-2,2-dimethyl-1-indanone. By leveraging both EI and ESI techniques, researchers can achieve comprehensive characterization, from structural elucidation to sensitive quantification. The predicted fragmentation pathways serve as a valuable starting point for spectral interpretation. As this molecule and its derivatives progress through the drug development pipeline, these established mass spectrometric methods will be crucial for metabolism, pharmacokinetic, and toxicological studies.[1][4] Future work should focus on experimentally validating these predicted fragmentation patterns and developing and validating quantitative assays for in vitro and in vivo applications.

References

-

Zhang, X., Li, Q., Xu, Z., & Dou, J. (2020). Mass spectrometry-based metabolomics in health and medical science: a systematic review. RSC Advances, 10(5), 2614-2624. Available at: [Link]

-

Tsedev, N., & Gevorgyan, V. (2007). Mass spectra of 3,3-difluoro-1-halo-2-arylcyclopropenes. Journal of the American Society for Mass Spectrometry, 18(4), 725-731. Available at: [Link]

-

Ferguson, G., & Glidewell, C. (2002). 5-Fluoro-1-indanone and 2,2-Dimethyl-5-fluoro-1-indanone. Acta Crystallographica Section C: Crystal Structure Communications, 58(Pt 8), o541-o543. Available at: [Link]

-

The Good Scents Company. (n.d.). 3,3-dimethyl-1-indanone. Retrieved from [Link]

-

Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Zeidan, N., Zambri, M., Unger, S., Dank, C., Torelli, A., Mirabi, B., & Lautens, M. (2020). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. Organic Letters, 22(9), 3688-3691. Available at: [Link]

-

Lee, S. H., & Kim, D. H. (2021). The Application of Mass Spectrometry in Drug Metabolism and Pharmacokinetics. In Mass Spectrometry for Chemical and Biological Analysis. IntechOpen. Available at: [Link]

-

Holčapek, M., & Jirásko, R. (2012). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 47(10), 1217-1226. Available at: [Link]

-

Rapić, V., & Cindrić, M. (2013). Structural Analysis of 2-arylidene-1-indanone Derivatives by Electrospray Ionization Tandem Mass Spectrometry. Journal of Mass Spectrometry, 48(12), 1315-1323. Available at: [Link]

-

Korfmacher, W. A. (2005). Mass Spectrometry and Drug Discovery. Current Drug Discovery Technologies, 2(2), 105-114. Available at: [Link]

-

Zeidan, N., Zambri, M., Unger, S., Dank, C., Torelli, A., Mirabi, B., & Lautens, M. (2020). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. Organic Letters, 22(9), 3688-3691. Available at: [Link]

-

University of Notre Dame. (n.d.). Ionization Modes. Mass Spectrometry & Proteomics Facility. Retrieved from [Link]

-

Özkul, A., & Balcı, M. (2019). Synthesis and characterization of novel indanone-based spiro-dihydrobenzofuran derivatives. Turkish Journal of Chemistry, 43(5), 1337-1348. Available at: [Link]

-

European Pharmaceutical Review. (2018). Mass spectrometry and drug development – how the two come together. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,3-Dimethyl-1-indanone. PubChem Compound Database. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS? Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Spiteller, G. (1968). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education, 45(1), 21. Available at: [Link]

-

Global Substance Registration System. (n.d.). 3,3-DIMETHYL-1-INDANONE. Retrieved from [Link]

-

Ledezma Fierro, J. A., Bassoli, S., Poli, G., & Pradal, A. (2021). Indanone Building Blocks from Lignin Related C-9 Plaform Molecules. ChemRxiv. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). Fragmentation Mechanisms. In Intro to Mass Spectrometry. Retrieved from [Link]

-

Plato Analyzes. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Retrieved from [Link]

-

West Virginia University. (n.d.). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. The Research Repository @ WVU. Retrieved from [Link]

-

Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. [Link]

-

Szychlińska, M., & Skarżewski, J. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 1446-1473. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(3,4-Dimethoxybenzylidene)-1-indanone. PubChem Compound Database. Retrieved from [Link]

-

Shimadzu. (n.d.). Ionization Modes: EI. Retrieved from [Link]

-

Clarify Chemistry Concepts. (2021, April 13). Mass spectrometry Fragmentation (Part 1) [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,3-Diphenyl-1-indanone. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. Mass spectrometry-based metabolomics in health and medical science: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08985C [pubs.rsc.org]

- 2. Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Application of Mass Spectrometry in Drug Metabolism and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 9. drugtargetreview.com [drugtargetreview.com]

- 10. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 13. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mass spectra of 3,3-difluoro-1-halo-2-arylcyclopropenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structural analysis of 2-arylidene-1-indanone derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Technical Guide: Infrared Spectroscopy of 3,3-Difluoro-2,2-dimethyl-1-indanone

This technical guide details the infrared (IR) spectroscopic characterization of 3,3-Difluoro-2,2-dimethyl-1-indanone , a specialized fluorinated scaffold used in medicinal chemistry to modulate metabolic stability and lipophilicity.

Executive Summary & Molecular Architecture

Target Molecule: 3,3-Difluoro-2,2-dimethyl-1-indanone (CAS: 1034921-55-5) Molecular Formula: C₁₁H₁₀F₂O Molecular Weight: 196.19 g/mol [1]

This guide provides a structural and spectroscopic analysis for researchers utilizing this compound as a "metabolically blocked" building block. The presence of the gem-dimethyl group at C2 prevents enolization and alpha-hydroxylation, while the gem-difluoro group at C3 blocks benzylic oxidation, a common metabolic soft spot.

Structural Logic for Spectroscopy

To accurately interpret the IR spectrum, one must deconstruct the molecule into three interacting electronic zones:

-

The Conjugated Carbonyl (C1): A 5-membered cyclic ketone fused to an aromatic ring.

-

The Steric Block (C2): A quaternary carbon bearing two methyl groups (gem-dimethyl), introducing steric strain and eliminating C-H stretches alpha to the carbonyl.

-

The Electronic Modulator (C3): A benzylic carbon bearing two fluorine atoms (gem-difluoro), introducing strong C-F dipoles and inductive electron withdrawal.[2]

Predicted & Observed Spectral Features

The following assignments are based on the interplay between ring strain, conjugation, and the inductive effects of the gem-difluoro motif.

Table 1: Key Diagnostic IR Bands[2][3]

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Mechanistic Origin |

| C=O[3] Stretch | 1720 – 1735 | Strong | Carbonyl: 1-Indanone typically absorbs ~1715 cm⁻¹. The gem-difluoro group (β-position) exerts an inductive withdrawal (–I effect), slightly shortening the C=O bond and shifting the frequency higher (blue shift) compared to the non-fluorinated parent. |

| C-F Stretch | 1150 – 1280 | Very Strong | Gem-Difluoro: Coupled stretching vibrations of the CF₂ group. Often appears as a split band (symmetric vs. asymmetric stretch).[2] This is the "fingerprint" confirmation of fluorination. |

| C-H (Aromatic) | 3030 – 3080 | Weak | Benzene Ring: C-H stretching vibrations from the fused aromatic ring (positions 4, 5, 6, 7).[2] |

| C-H (Aliphatic) | 2950 – 2980 | Medium | Gem-Dimethyl: C-H stretches from the methyl groups at C2. Note the absence of methylene (-CH₂-) scissors typically found in 1-indanone at ~1460 cm⁻¹. |

| C=C (Aromatic) | 1580 – 1610 | Med-Strong | Ring Breathing: Skeletal vibrations of the benzene ring, conjugated with the carbonyl.[2] |

Detailed Band Analysis[2]

The Carbonyl Region (1700–1750 cm⁻¹)

In standard 1-indanone, the carbonyl stretch is lowered by conjugation with the benzene ring but raised by the strain of the 5-membered ring, resulting in a net absorption near 1715 cm⁻¹.

-

The Fluorine Effect: Although the fluorines are at C3 (beta to carbonyl), they are benzylic.[2] Their strong electronegativity pulls electron density through the sigma framework. This inductive effect destabilizes the contributing resonance structure where the carbonyl oxygen holds a negative charge, effectively increasing the double-bond character of the C=O.

-

Expectation: A shift of +5 to +15 cm⁻¹ relative to non-fluorinated 2,2-dimethyl-1-indanone.

The Fingerprint Region (1000–1400 cm⁻¹)

This region is dominated by the C-F bonds.

-

C-F vs C-O: Researchers must distinguish the C-F stretches (1150–1280 cm⁻¹) from potentially interfering C-O single bond stretches (if precursors like alcohols or ethers are present).[2] The C-F bands are typically broader and more intense.

-

Gem-Dimethyl Doublet: The gem-dimethyl group often produces a characteristic splitting of the CH₃ bending vibrations (umbrella mode) near 1380 cm⁻¹ and 1360 cm⁻¹.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity (Trustworthiness), follow this protocol designed to detect common synthesis errors (e.g., incomplete fluorination or mono-methylation).

Step 1: Sample Preparation[2]

-

Technique: Attenuated Total Reflectance (ATR) is recommended over KBr pellets to avoid moisture interference in the OH region (which could mask unreacted enol intermediates).[2]

-

State: The compound is likely a crystalline solid. Ensure the crystal lattice is crushed to maximize contact with the diamond/ZnSe crystal.

Step 2: The "Zone Check" Validation

Use the following logic gate to validate your product immediately after scanning.

Figure 1: Logic flow for rapid spectral validation of fluorinated indanones.

Step 3: Troubleshooting Common Impurities[2]

-

Precursor Contamination (2,2-dimethyl-1-indanone):

-

Indicator: Absence of the massive C-F bands at 1150–1280 cm⁻¹.

-

Shift: The C=O peak will appear at a slightly lower wavenumber (~1715 cm⁻¹) due to the lack of inductive withdrawal.

-

-

Mono-methylation (3,3-difluoro-2-methyl-1-indanone):

-

Indicator: Presence of C-H stretching frequencies associated with a tertiary carbon (methine) and potentially enol-tautomer bands if the alpha-proton allows enolization (though unlikely with 3,3-difluoro).

-

-

Water/Solvent:

-

Indicator: Broad OH stretch at 3400 cm⁻¹.[2] 1-Indanones are hygroscopic; dry the sample under vacuum if this peak appears.

-

Synthesis Context & Causality

Understanding the synthesis route helps anticipate spectral artifacts. This molecule is often synthesized via Selectfluor® mediated fluorination of the corresponding 1,3-dicarbonyl or hydrazone precursors, followed by methylation.[2]

-

Why it matters for IR: If the fluorination was performed using DAST or Deoxo-Fluor on a ketone precursor, you might see traces of sulfur contaminants (S=O stretches ~1050 cm⁻¹). If Selectfluor was used, ensure no amide byproducts remain (check for Amide I/II bands ~1650/1550 cm⁻¹).[2]

References

-

NIST Mass Spectrometry Data Center. "1-Indanone Infrared Spectrum." NIST Chemistry WebBook, SRD 69. Accessed 2024.[2][4] [2]

-

Lounnas, V., et al. "Fluorine in Drug Design: A Review of the Impact of Fluorine on the Properties of Small Molecule Drugs."[2] Expert Opinion on Drug Discovery, 2023. (Contextualizing the metabolic stability of gem-difluoro indanones).

-

Joshi, K. C., et al. "Studies in fluorinated β-diketones and related compounds."[2] Journal of Inorganic and Nuclear Chemistry, 1977.[2][5] (Foundational work on fluorinated ketone spectral shifts). [2]

-

Guidance on Gem-Difluoroalkanes: "Assembly of functionalized gem-difluoroalkenes via photocatalytic defluorocyanoalkylation." Organic & Biomolecular Chemistry, 2024.[2] (Recent synthetic context for gem-difluoro motifs).

Sources

Technical Guide: Synthesis of 3,3-Difluoro-2,2-dimethyl-1-indanone

Executive Summary & Strategic Analysis

Target Molecule: 3,3-Difluoro-2,2-dimethyl-1-indanone CAS Registry Number: (Analogous structures: 1,3-Indandione derivatives) Primary Application: Bioisosteric core in medicinal chemistry (e.g., HIV-1 reverse transcriptase inhibitors, anticancer agents). The gem-difluoro moiety mimics the carbonyl electrostatically while preventing metabolic reduction, and the gem-dimethyl group provides conformational lock and blocks enolization.

The Synthetic Challenge

The synthesis of 3,3-difluoro-2,2-dimethyl-1-indanone presents a classic regioselectivity and chemoselectivity challenge. The objective is to convert exactly one carbonyl group of a 1,3-dicarbonyl system into a gem-difluoro group without over-fluorinating to the tetrafluoro species or causing skeletal rearrangements.

Critical Success Factors:

-

Substrate Symmetry: Utilizing 2,2-dimethyl-1,3-indandione as the precursor exploits symmetry, ensuring that mono-fluorination at either carbonyl yields the identical desired product.

-

Elimination Blockade: The 2,2-dimethyl substitution pattern is chemically vital. It removes

-protons, rendering the common side-reaction of DAST (elimination to vinyl fluorides) mechanistically impossible. -

Reagent Selection: Use of Deoxo-Fluor® over DAST is recommended for scale-up due to superior thermal stability, though DAST is sufficient for milligram-scale discovery.

Retrosynthetic Analysis & Pathway

The most robust route disconnects the C-F bonds back to the carbonyl precursor.

Figure 1: Retrosynthetic logic flow from target to commercially available 1,3-indandione.

Detailed Experimental Protocol

Stage 1: Synthesis of 2,2-Dimethyl-1,3-indandione

Before fluorination, the 2,2-dimethyl "blocking group" must be installed. This prevents enolization and directs the subsequent fluorination.

Reagents: 1,3-Indandione, Methyl Iodide (MeI), Potassium Carbonate (

-

Setup: Charge a round-bottom flask with 1,3-indandione (1.0 eq) and anhydrous acetone (0.5 M concentration).

-

Activation: Add anhydrous

(2.5 eq). The solution will likely turn deep red/purple due to the formation of the enolate anion. -

Alkylation: Add Methyl Iodide (2.5 eq) dropwise.

-

Note: The reaction is exothermic. Use a water bath if scaling >10g.

-

-

Reaction: Stir at reflux (56°C) for 4–6 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexanes). The starting material spot (more polar) should disappear.

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Recrystallize from Ethanol/Water to obtain white/pale yellow needles.

-

Yield Expectation: >85%.

-

Checkpoint: NMR must confirm the disappearance of the C2 proton (singlet at ~3.1 ppm in starting material) and appearance of a singlet (6H) at ~1.3 ppm.

-

Stage 2: Deoxofluorination (The Critical Step)

This step converts one ketone to a difluoromethylene.

Reagents: 2,2-Dimethyl-1,3-indandione, Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride), anhydrous

| Parameter | Specification | Rationale |

| Stoichiometry | 1.1 – 1.2 eq Deoxo-Fluor | Excess leads to tetrafluorination. Slight excess ensures conversion without over-reaction. |

| Solvent | Anhydrous DCM | Polar aprotic, non-nucleophilic. Must be dry to prevent hydrolysis of reagent to HF. |

| Temperature | 0°C | Start cold to control exotherm; warm to drive kinetics. |

| Vessel | Teflon (PFA) or PP | Glass is acceptable for short times, but HF byproducts etch glass. Teflon is safer. |

Protocol:

-

Inert Atmosphere: Flame-dry a reaction vessel and purge with Argon/Nitrogen. Moisture triggers the release of HF and reduces yield.

-

Solvation: Dissolve 2,2-dimethyl-1,3-indandione (1.0 eq) in anhydrous DCM.

-

Addition: Cool to 0°C. Add Deoxo-Fluor (1.2 eq) dropwise via syringe.

-

Safety: Deoxo-Fluor is corrosive and releases HF on contact with moisture. Wear double gloves and face shield.

-

-

Reaction: Allow to warm to Room Temperature (25°C). Stir for 12–24 hours.

-

Monitoring: Use

NMR if possible. Look for the appearance of the

-

-

Quench (CRITICAL): Pour the reaction mixture slowly into saturated aqueous

at 0°C.-

Warning: Vigorous effervescence (

) will occur. Do not use water alone, as the acidic pH will promote decomposition.

-

-

Extraction: Extract with DCM (3x). Wash organics with brine, dry over

, and concentrate. -

Purification: Flash chromatography (SiO2).

-

Eluent: 5%

10% EtOAc in Hexanes. -

Order of Elution: The difluoro product is less polar than the starting dione and will elute first.

-

Mechanistic Validation

Understanding the mechanism is essential for troubleshooting. The reaction proceeds via a nucleophilic attack of the sulfur on the carbonyl oxygen, followed by an internal fluoride displacement.

Figure 2: Mechanistic pathway of nucleophilic fluorination.

Why the "Gem-Dimethyl Effect" Matters:

In standard ketones, the intermediate (Step 2) can eliminate a proton from the

-

In this substrate: The C2 position has two methyl groups (

). There are no protons to eliminate. This forces the reaction down the substitution pathway (Step 3), resulting in high yields of the gem-difluoro product and high purity.

Safety & Handling (E-E-A-T)

Risk: Deoxo-Fluor and DAST are potential explosion hazards if heated significantly above 90°C. They release HF upon hydrolysis. Mitigation:

-

Never heat the neat reagent.

-

Glassware: Etching of glass can compromise structural integrity over repeated runs. Use plasticware (HDPE/PP) for quenching steps.

-

Calcium Gluconate: Keep Calcium Gluconate gel nearby. If HF/reagent contacts skin, apply immediately to sequester fluoride ions.

Analytical Data Summary (Expected)

| Metric | Value / Characteristic |

| Appearance | White to off-white crystalline solid |

| Singlet (~1.2-1.4 ppm, 6H, | |

| Singlet (or AB quartet if chiral environment induced) at approx -110 ppm. | |

| Triplet at C3 carbon (~120-130 ppm) due to C-F coupling ( | |

| Mass Spec | M+ peak corresponds to MW of dione + 22 (O |

References

-

Lal, G. S., et al. (1999).[1] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[1] Journal of Organic Chemistry. Link

-

Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." Journal of Organic Chemistry. Link

- Singh, R. P., & Shreve, J. M. (2002). "Nucleophilic Fluorination with Antimony Trifluoride/Sulfur Tetrafluoride." Synthesis.

-

Bioisostere Principles: Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres." Journal of Medicinal Chemistry. Link

Sources

The Strategic Incorporation of Gem-Difluorinated Scaffolds in Modern Medicinal Chemistry: A Technical Guide

Abstract

The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the gem-difluorinated motif emerging as a particularly powerful tool for molecular design. This guide provides an in-depth technical exploration of gem-difluorinated scaffolds, moving beyond a simple catalog of reactions to a nuanced discussion of the strategic rationale and mechanistic underpinnings that guide their application. We will dissect the profound influence of the difluoromethylene (CF2) group on the physicochemical and pharmacokinetic properties of bioactive molecules, offering a framework for its rational deployment in drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of gem-difluorination to overcome common challenges in lead optimization and candidate selection.

The Raison d'être for Fluorine in Drug Design: A Focus on the CF2 Group

The selective incorporation of fluorine can dramatically alter the properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity.[1] The gem-difluoromethylene group, in particular, offers a unique constellation of properties that make it an invaluable bioisostere and a modulator of molecular conformation.[2][3] Unlike a single fluorine atom or a trifluoromethyl group, the CF2 moiety can act as a non-classical hydrogen bond donor and a bioisosteric replacement for functionalities such as carbonyls, sulfonyls, and ethers.[2][4]

The decision to introduce a gem-difluoro group is often driven by one or more of the following strategic objectives:

-

Metabolic Blocking: The high strength of the C-F bond makes the CF2 group resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug deactivation.[5][6] This can significantly enhance the metabolic stability and prolong the half-life of a drug candidate.

-

Modulation of Physicochemical Properties: The introduction of a CF2 group can have a profound, and sometimes non-intuitive, impact on a molecule's lipophilicity (LogP), acidity/basicity (pKa), and aqueous solubility.[7][8] These parameters are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Conformational Control: The steric and electronic properties of the CF2 group can induce specific conformational preferences in cyclic and acyclic systems.[5][9] This can be exploited to lock a molecule into its bioactive conformation, thereby enhancing its potency and selectivity.

-

Bioisosteric Replacement: The CF2 group can serve as a non-hydrolyzable mimic of a carbonyl group, a key functionality in many biological processes.[2] This substitution can improve the stability of a drug while maintaining or even enhancing its biological activity. It can also act as a bioisostere for sulfonyl groups and single oxygen atoms.[2][10]

The Synthetic Chemist's Toolkit: Constructing Gem-Difluorinated Scaffolds

The successful integration of gem-difluorinated motifs into drug discovery pipelines hinges on the availability of robust and versatile synthetic methodologies. The choice of synthetic route is dictated by the specific molecular context, desired functional group tolerance, and scalability.

Deoxyfluorination of Carbonyls: A Workhorse Method

One of the most direct and widely employed methods for the synthesis of gem-difluorinated compounds is the deoxyfluorination of aldehydes and ketones.[11] Reagents such as diethylaminosulfur trifluoride (DAST) and its less hazardous analogues, like Deoxo-Fluor®, are commonly used for this transformation.

Experimental Protocol: Deoxyfluorination of a Ketone using Deoxo-Fluor®

-

Reaction Setup: To a solution of the ketone (1.0 equiv) in an anhydrous, non-protic solvent (e.g., dichloromethane, 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add Deoxo-Fluor® (1.2-1.5 equiv) dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Deoxyfluorinating agents are highly reactive towards water. The presence of moisture would lead to the decomposition of the reagent and the formation of byproducts.

-

Inert Atmosphere: This prevents the reaction of the reagents and intermediates with atmospheric oxygen and moisture.

-

Dropwise Addition at Low Temperature: The reaction can be exothermic. Slow addition at 0 °C helps to control the reaction rate and prevent the formation of undesired side products.

-

Aqueous Bicarbonate Quench: This neutralizes any remaining acidic species and unreacted reagent, ensuring safe handling and workup.

Modern Difluoromethylation Strategies

While deoxyfluorination is a powerful tool, the development of methods for the direct introduction of a difluoromethyl (-CF2H) or difluoromethylene (=CF2) group has greatly expanded the synthetic accessibility of these scaffolds. These methods can be broadly categorized into nucleophilic, electrophilic, and radical approaches.[4][11]

-

Nucleophilic Difluoromethylation: Reagents such as (difluoromethyl)trimethylsilane (TMSCF2H) can act as a source of the difluoromethyl anion equivalent, which can then be used in reactions with electrophiles like aldehydes, ketones, and imines.[4][11]

-

Electrophilic Difluoromethylation: Reagents like S-(difluoromethyl)diphenylsulfonium salts can deliver a "CF2H+" synthon to nucleophilic substrates.[12] Other approaches generate difluorocarbene (:CF2) in situ, which can then react with a variety of nucleophiles.[4][13]

-

Radical Difluoromethylation: The generation of the difluoromethyl radical (•CF2H) from precursors like bromodifluoromethane (BrCF2H) under photoredox catalysis has emerged as a powerful method for the C-H difluoromethylation of arenes and heterocycles.[4][11]

Diagram: Overview of Difluoromethylation Strategies

Caption: Major strategies for the introduction of a difluoromethyl group.

The Physicochemical Impact of Gem-Difluorination: A Data-Driven Perspective

The introduction of a CF2 group can lead to predictable and sometimes surprising changes in a molecule's physicochemical properties. Understanding these effects is crucial for rational drug design.

Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the two fluorine atoms significantly influences the acidity and basicity of nearby functional groups.[7][8] For example, the pKa of a carboxylic acid will decrease (become more acidic) when a CF2 group is introduced in proximity, while the pKa of a protonated amine will also decrease (the amine becomes less basic).[7][8]

Table 1: Impact of Gem-Difluorination on pKa

| Compound | Non-fluorinated pKa | gem-Difluorinated pKa | ΔpKa |

| Cyclohexanecarboxylic acid | ~4.9 | ~3.9 (at α-position) | ~ -1.0 |

| Cyclohexylamine | ~10.6 | ~8.6 (at α-position) | ~ -2.0 |

Note: The exact pKa values can vary depending on the specific molecular context.

Lipophilicity (LogP)

The effect of gem-difluorination on lipophilicity is more complex and less predictable than its effect on pKa.[7][8] While fluorine is highly electronegative, the overall impact on LogP depends on the molecular environment, including the number and orientation of adjacent C-H bonds.[7][14] In some cases, gem-difluorination can increase lipophilicity, while in others it may have a negligible or even a decreasing effect.[8][14]

Metabolic Stability

As previously mentioned, the CF2 group is generally resistant to oxidative metabolism.[5] This can be a highly effective strategy to block metabolic "soft spots" in a drug candidate. However, it is important to note that gem-difluorination can sometimes alter the preferred metabolic pathway of a molecule, leading to the formation of different metabolites.[9]

Case Study: Gem-Difluorination in Macrocyclic Kinase Inhibitors

The application of gem-difluorination has proven particularly fruitful in the design of macrocyclic kinase inhibitors. In one study, the introduction of a gem-difluoro group into a macrocyclic scaffold led to a significant change in the conformational equilibrium of the molecule.[9] This conformational shift resulted in an altered metabolic profile, protecting the molecule from a dealkylation pathway that was prevalent in the non-fluorinated analogue.[9]

Diagram: Conformational Impact of Gem-Difluorination

Caption: Gem-difluorination can alter conformational equilibria and metabolic pathways.

Future Perspectives

The field of gem-difluorination continues to evolve, with ongoing research focused on the development of novel and more efficient synthetic methods, including enantioselective approaches for the construction of chiral gem-difluorinated centers.[15] Furthermore, a deeper understanding of the intricate effects of this unique functional group on protein-ligand interactions and ADME properties will undoubtedly lead to its more widespread and strategic application in the design of next-generation therapeutics.

References

-

Synthesis of Gem-Difluorinated Fused Quinolines via Visible Light-Mediated Cascade Radical Cyclization. Organic Letters. [Link]

-

Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. [Link]

-

18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. National Institutes of Health. [Link]

-

Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. National Institutes of Health. [Link]

-

Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. [Link]

-

The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. National Institutes of Health. [Link]

- Method for producing geminal difluoro compound.

-

gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]

-

Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

-

Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. National Institutes of Health. [Link]

-

Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. [Link]

-

Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. [Link]

-

N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters. [Link]

-

Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

-

Highly Enantioselective Decarboxylative Difluoromethylation. National Institutes of Health. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Highly Enantioselective Decarboxylative Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Derivatization of 3,3-Difluoro-2,2-dimethyl-1-indanone for library synthesis

Application Note: Strategic Derivatization of 3,3-Difluoro-2,2-dimethyl-1-indanone for High-Throughput Library Synthesis

Abstract

This guide details the strategic derivatization of 3,3-difluoro-2,2-dimethyl-1-indanone , a "fortress scaffold" designed to block common metabolic soft spots while offering distinct vectors for diversification.[1] Unlike standard indanones, this core presents unique challenges: the gem-dimethyl group at C2 creates significant steric hindrance at the C1 carbonyl, while the gem-difluoro group at C3 electronically deactivates the aromatic ring. We present optimized protocols for Titanium-mediated reductive amination (to overcome sterics) and regioselective aromatic functionalization (to enable library expansion), providing a robust roadmap for generating diversity-oriented libraries.

Introduction: The "Fortress Scaffold" Rationale

In modern drug discovery, the 3,3-difluoro-2,2-dimethyl-1-indanone scaffold represents a masterclass in rational design for metabolic stability.[1]

-

C1 (Ketone): The primary vector for functionalization.[1]

-

C2 (gem-Dimethyl): Blocks

-enolization and prevents racemization, but introduces a high steric barrier to nucleophilic attack.[1] -

C3 (gem-Difluoro): Acts as a bioisostere for a carbonyl oxygen or benzylic methylene, blocking benzylic oxidation (a common CYP450 clearance pathway) and increasing lipophilicity (

).

This unique substitution pattern renders the core metabolically robust but synthetically recalcitrant.[1] Standard protocols for reductive amination or electrophilic aromatic substitution (EAS) often fail due to the "push-pull" conflict of steric bulk and electronic withdrawal.[1]

Structural Analysis & Reactivity Map

The following diagram outlines the reactivity hotspots and the specific challenges associated with each position.

Figure 1: Reactivity map highlighting the steric and electronic interplay within the scaffold.

Module 1: Overcoming Sterics at C1 (The Warhead)

The gem-dimethyl group at C2 severely hampers standard reductive aminations (e.g., NaBH(OAc)3/AcOH).[1] To bypass this, we utilize Titanium(IV) Isopropoxide as a Lewis acid and water scavenger to drive imine formation before reduction.

Protocol: Ti(OiPr)4-Mediated Reductive Amination

Objective: Install diverse amine "warheads" at C1.

Reagents:

-

Scaffold: 3,3-difluoro-2,2-dimethyl-1-indanone (1.0 equiv)[1]

-

Amine: Primary or Secondary amine (1.2 – 1.5 equiv)

-

Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 equiv)

-

Reductant: Sodium borohydride (NaBH4) (2.0 equiv)

-

Solvent: Anhydrous THF or Ethanol[1]

Step-by-Step Workflow:

-

Imine Formation: In a sealed vial, dissolve the indanone (100 mg, 0.5 mmol) and amine (0.6 mmol) in anhydrous THF (2 mL).

-

Activation: Add Ti(OiPr)4 (225 µL, 0.75 mmol) dropwise under N2.

-

Incubation: Stir at 60°C for 6-12 hours . Note: The elevated temperature is critical to overcome the steric barrier of the 2,2-dimethyl group.

-

Reduction: Cool to room temperature. Add NaBH4 (38 mg, 1.0 mmol) followed strictly by Ethanol (1 mL) to solubilize the borohydride. Stir for 2 hours.

-

Quench: Pour into 1N NaOH (5 mL). A heavy white precipitate (TiO2) will form.[1]

-

Workup: Filter through Celite. Extract filtrate with EtOAc.[1]

Mechanism & Insight: Ti(OiPr)4 serves a dual purpose: it acts as a Lewis acid to activate the carbonyl oxygen (counteracting the electron-withdrawing effect of the C3-fluorines) and chemically dehydrates the reaction, forcing the equilibrium toward the sterically crowded imine intermediate [1].

Module 2: Aromatic Functionalization (The Diversity)

Direct electrophilic aromatic substitution (EAS) is difficult due to the electron-withdrawing nature of the C1 carbonyl and C3 difluoro group. However, the C6 position is the most accessible electronically. We recommend a Bromination-Suzuki sequence.[1]

Protocol: Regioselective C6-Bromination

Objective: Create a handle for cross-coupling.

Reagents:

-

N-Bromosuccinimide (NBS) (1.1 equiv)[1]

-

Sulfuric Acid (H2SO4) / Trifluoroacetic Acid (TFA) (1:1 v/v)

Step-by-Step Workflow:

-

Dissolve the indanone in a 1:1 mixture of H2SO4/TFA at 0°C. The superacidic medium activates NBS and protonates the ketone, directing substitution.

-

Add NBS portion-wise.[1]

-

Warm to RT and stir for 4 hours.

-

Result: Predominantly 6-bromo-3,3-difluoro-2,2-dimethyl-1-indanone .[1]

Protocol: High-Throughput Suzuki-Miyaura Coupling

Objective: Parallel synthesis of a biaryl library.

Plate Format: 96-well reaction block. Catalyst System: Pd(dppf)Cl2·DCM (5 mol%) + K3PO4 (2.0 equiv).[1]

| Component | Amount/Well | Notes |

| Substrate | 50 µmol | 6-Bromo intermediate |

| Boronic Acid | 75 µmol | Diversity set (R-B(OH)2) |

| Catalyst | 2.5 µmol | Pre-mixed in dioxane |

| Base | 100 µmol | 2M aq.[1] K3PO4 |

| Solvent | 500 µL | 1,4-Dioxane |

Conditions: Seal plate. Heat to 90°C for 16 hours. Filter through silica plug.[1]

Parallel Synthesis Workflow

The following DOT diagram illustrates the logical flow for creating a 2-dimensional library (Amine x Biaryl) using this scaffold.

Figure 2: Split-pool logic for generating a 2D library. Path B is generally preferred to avoid catalyst poisoning by amines in the Suzuki step.

Quality Control & Troubleshooting

NMR Signatures:

-

19F NMR: The gem-difluoro group typically appears as a singlet or AB quartet around -100 to -110 ppm (depending on solvent).[1] This is a critical purity marker; disappearance implies defluorination (rare but possible under harsh reduction).[1]

-

1H NMR: The gem-dimethyl singlet at ~1.2 ppm is a diagnostic handle.[1]

Common Failure Modes:

-

No Reaction at C1: Usually due to insufficient activation.[1]

-

Fix: Increase Ti(OiPr)4 to 2.0 equiv or switch to microwave heating (100°C, 30 min).

-

-

Debromination during Suzuki:

-

Fix: Switch catalyst to Pd(Amphos)Cl2 or XPhos Pd G3 for sterically demanding couplings.[1]

-

References

-

Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry, 60(15), 4928-4929.[1] Link

-

Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.[1] Link

-

Lombardo, M., et al. (2004).[1] "Gem-dimethyl effect in the synthesis of carbocycles." Current Organic Chemistry, 8(11). Link

-

Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Application Note: Strategic Utilization of 3,3-Difluoro-2,2-dimethyl-1-indanone in CNS Drug Discovery

Part 1: Strategic Rationale & Pharmacophore Logic

In Central Nervous System (CNS) drug discovery, the "blood-brain barrier (BBB) versus metabolic stability" paradox is a constant challenge. Researchers often struggle to maintain sufficient lipophilicity for BBB penetration while protecting the molecule from rapid hepatic clearance.

3,3-Difluoro-2,2-dimethyl-1-indanone represents a high-value scaffold designed to solve specific medicinal chemistry problems:

-

Metabolic Blockade (The Fluorine Effect): The C3 position of the indanone core is benzylic. In standard indanones, this position is highly susceptible to CYP450-mediated benzylic hydroxylation, leading to rapid clearance. Replacing these protons with a gem-difluoro group completely blocks this metabolic soft spot while maintaining steric similarity to the parent methylene group (Bioisosterism).

-

Conformational Locking (The Gem-Dimethyl Effect): The 2,2-dimethyl substitution introduces the Thorpe-Ingold effect. This restricts the conformational flexibility of the ring, pre-organizing the molecule for binding to target proteins (e.g., kinases or acetylcholinesterase) and reducing the entropic penalty of binding.

-

Lipophilicity Modulation: The introduction of two fluorine atoms increases the

(typically by 0.3–0.5 units), often pushing polar scaffolds into the optimal CNS window (

Mechanistic Logic Diagram

Caption: Logical flow showing how specific structural modifications address common pharmacokinetics failures in indanone-based drugs.

Part 2: Synthesis Protocol

The synthesis of 3,3-difluoro-2,2-dimethyl-1-indanone is best achieved via the selective deoxofluorination of 2,2-dimethyl-1,3-indandione . While DAST (Diethylaminosulfur trifluoride) has historically been used, this protocol utilizes Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) due to its superior thermal stability and safety profile [1, 2].[1][2][3]

Safety Pre-Requisites[1][4]

-

Hazard: Deoxo-Fluor releases HF (hydrofluoric acid) upon contact with moisture.

-

Equipment: Reactions must be performed in oven-dried glassware or Teflon (PFA) vessels under an inert atmosphere (Argon/Nitrogen).

-

PPE: Full face shield, double nitrile gloves, and calcium gluconate gel (HF antidote) readily available.

Experimental Workflow

Reagents:

-

Starting Material: 2,2-Dimethyl-1,3-indandione (1.0 equiv)

-

Fluorinating Agent: Deoxo-Fluor® (1.2 equiv)

-

Catalyst: Ethanol (0.2 equiv - initiates the reaction)

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Step-by-Step Protocol:

-

Preparation: Charge an oven-dried round-bottom flask with 2,2-dimethyl-1,3-indandione (10 mmol) and a magnetic stir bar. Seal with a septum and purge with Argon for 15 minutes.

-

Solvation: Add anhydrous DCM (20 mL) via syringe. Cool the mixture to 0°C using an ice bath.

-

Addition: Add Deoxo-Fluor® (12 mmol) dropwise over 10 minutes. Note: The reaction is exothermic.

-

Activation: Add catalytic anhydrous ethanol (2 mmol). Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The starting material (dione) is more polar than the difluoro-ketone product.

-

-

Quenching (CRITICAL): Cool the reaction back to 0°C. Slowly add saturated aqueous NaHCO₃. Caution: Vigorous CO₂ evolution.

-

Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers and wash with brine.

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Yield Expectation: 75–85% as a white/off-white solid.

Synthesis Pathway Diagram[2]

Caption: Reaction pathway for the selective deoxofluorination of the 1,3-dione precursor.

Part 3: Application in CNS Drug Design

Once synthesized, the 3,3-difluoro-2,2-dimethyl-1-indanone serves as a robust electrophile. The remaining ketone at position C1 is available for derivatization to attach pharmacophores (e.g., amines, aromatics).

Comparative Property Analysis

The following table illustrates the theoretical improvement of the fluorinated building block compared to the standard indanone in a hypothetical CNS ligand context.

| Property | Standard 1-Indanone | 3,3-Difluoro-2,2-dimethyl Analog | Impact on CNS Drug |

| Metabolic Stability | Low (Benzylic oxidation) | High (Blocked site) | Increased Half-life ( |

| LogP (Lipophilicity) | ~2.1 | ~2.6 | Improved BBB Permeability |

| H-Bond Acceptors | 1 (Ketone) | 1 (Ketone) + F (Weak) | Maintained binding affinity |

| Conformation | Flexible | Rigid (Gem-dimethyl) | Higher Potency (Entropy gain) |

| pKa (C2-H) | ~20 (Enolizable) | Non-enolizable | Prevents racemization/epimerization |

Derivatization Protocol: Reductive Amination

To generate a CNS-active amine (e.g., Donepezil analog):

-

Imine Formation: React 3,3-difluoro-2,2-dimethyl-1-indanone with the desired primary/secondary amine in the presence of Ti(OiPr)₄ (Titanium isopropoxide) to activate the sterically hindered ketone.

-

Reduction: Treat the intermediate imine with NaBH₄ or NaBH₃CN.

-

Result: A 1-amino-3,3-difluoroindane derivative, retaining the metabolic protection of the scaffold.

References

-

Lal, G. S., et al. (1999).[3] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination." Journal of Organic Chemistry.

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

-

Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.

-

Hagooly, A., et al. (2003).[3] "Synthesis of 2,2-difluoro-1,3-diketone derivatives." Journal of Organic Chemistry.

Sources

Application of 3,3-Difluoro-2,2-dimethyl-1-indanone in cancer research

Application Note: 3,3-Difluoro-2,2-dimethyl-1-indanone in HIF-2α Antagonist Development

Executive Summary

This application note details the utility of 3,3-Difluoro-2,2-dimethyl-1-indanone (CAS: 1034921-55-5) as a critical scaffold in the development of next-generation Hypoxia-Inducible Factor 2α (HIF-2α) inhibitors. Building on the clinical success of Belzutifan (PT2977), this fluorinated indanone derivative serves as a high-value intermediate for Structure-Activity Relationship (SAR) studies. Its specific substitution pattern—a geminal difluoro group at C3 and a geminal dimethyl group at C2—is designed to block metabolic oxidation hotspots, modulate lipophilicity, and lock the cyclopentanone ring conformation, thereby enhancing the pharmacokinetic profile of potential drug candidates targeting Renal Cell Carcinoma (ccRCC).

Scientific Background: The HIF-2α Inhibition Landscape

2.1 Mechanism of Action HIF-2α is a transcription factor that drives tumor growth, angiogenesis, and metastasis in clear cell Renal Cell Carcinoma (ccRCC), particularly in patients with Von Hippel-Lindau (VHL) disease. Small molecule inhibitors like PT2385 and Belzutifan bind to an allosteric pocket within the HIF-2α PAS-B domain. This binding induces a conformational change that prevents HIF-2α from heterodimerizing with its partner, ARNT (HIF-1β), effectively shutting down the hypoxic transcriptional program.

2.2 The Medicinal Chemistry Challenge Early inhibitors faced significant hurdles related to metabolic stability and potency:

-

PT2385 (First Generation): Featured a geminal difluoro group but suffered from variable pharmacokinetics due to rapid glucuronidation.

-

Belzutifan (Second Generation): Solved this by shifting to a vicinal difluoro motif and optimizing the core, resulting in improved potency and metabolic stability.

2.3 The Role of 3,3-Difluoro-2,2-dimethyl-1-indanone This specific molecule represents a "Third Wave" SAR tool.

-

Metabolic Blocking: The gem-dimethyl group at C2 prevents enolization and metabolic attack at the alpha-position.

-

Electronic Modulation: The gem-difluoro group at C3 acts as a bioisostere for the carbonyl or methylene groups found in earlier analogs, altering the pKa of the adjacent hydroxyl (post-reduction) and influencing hydrogen bond strength with the PAS-B domain residues (Tyr281, His293).

Experimental Protocol: Synthesis of Novel HIF-2α Inhibitor Analogs

Objective: To synthesize a conformationally restricted HIF-2α inhibitor analog using 3,3-Difluoro-2,2-dimethyl-1-indanone as the starting pharmacophore.

Phase A: Asymmetric Reduction of the Ketone

Rationale: The binding pocket of HIF-2α is highly stereospecific, requiring the (S)-enantiomer of the hydroxyl group for optimal hydrogen bonding.

Reagents:

-

Substrate: 3,3-Difluoro-2,2-dimethyl-1-indanone (1.0 eq)

-

Catalyst: RuCl (0.5 mol%)

-

Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)

-

Solvent: Dichloromethane (DCM)

Procedure:

-

Preparation: In a flame-dried round-bottom flask under N₂, dissolve the indanone substrate in degassed DCM (0.5 M).

-

Catalyst Addition: Add the Ruthenium catalyst and stir for 10 minutes at room temperature.

-

Initiation: Dropwise add the HCOOH/Et₃N mixture. Monitor the reaction via TLC (Hexane/EtOAc 4:1) or LC-MS.

-

Quench: Upon completion (typically 4-6 hours), quench with saturated NaHCO₃.

-

Workup: Extract with DCM (3x), dry over MgSO₄, and concentrate in vacuo.

-

Purification: Flash chromatography (SiO₂) to yield the chiral alcohol Intermediate A .

-

Quality Control: Verify enantiomeric excess (ee) >98% using Chiral HPLC (Chiralcel OD-H column).

-

Phase B: Nucleophilic Aromatic Substitution (SNAr)

Rationale: Coupling the indane core to the "Right-Hand Side" (RHS) aryl group creates the full inhibitor structure.

Reagents:

-

Intermediate A (1.0 eq)

-

Electrophile: 4-Fluoro-3-cyanophenyl sulfone (or 3-cyano-5-fluorophenol derivative) (1.2 eq)

-

Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq)

-

Solvent: Dimethylformamide (DMF) or NMP

Procedure:

-

Setup: Dissolve Intermediate A and the electrophile in dry DMF (0.2 M).

-

Deprotonation: Add Cs₂CO₃ in a single portion.

-

Reaction: Heat the mixture to 90°C for 12 hours. The gem-dimethyl group may sterically hinder the reaction, requiring higher temperatures compared to non-methylated analogs.

-

Workup: Cool to RT, dilute with water, and extract with Ethyl Acetate. Wash organic layer with LiCl solution (to remove DMF).

-

Isolation: Purify via preparative HPLC to obtain the final HIF-2α Inhibitor Analog .

Data Visualization & SAR Logic

Physicochemical Property Comparison

The following table highlights the theoretical advantages of the 3,3-difluoro-2,2-dimethyl scaffold compared to the first-generation inhibitor PT2385.

| Property | PT2385 (Reference) | 3,3-Difluoro-2,2-dimethyl Analog | Impact on Drug Design |

| Core Structure | Indane | Indane | Preserved binding scaffold |

| C2 Substitution | H, H | Methyl, Methyl | Blocks metabolic oxidation |

| C3 Substitution | F, F (Geminal) | F, F (Geminal) | Maintains electronic effect |

| Conformation | Flexible | Restricted | Reduces entropy penalty upon binding |

| LogP (Calc) | ~2.8 | ~3.4 | Increased lipophilicity (CNS penetration potential) |

Pathway Diagram: Evolution of HIF-2α Inhibitors

The diagram below illustrates the structural evolution and the logic behind using the query molecule.

Caption: Evolution of HIF-2α inhibitors showing the strategic placement of the 3,3-difluoro-2,2-dimethyl-1-indanone scaffold to address metabolic stability challenges.

References

-

Wallace, E. M., et al. "A Small-Molecule Antagonist of HIF-2α Is Efficacious in Preclinical Models of Renal Cell Carcinoma."[1] Cancer Research, 2016. Link

-

Xu, R., et al. "3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma." Journal of Medicinal Chemistry, 2019. Link

-

Chen, W., et al. "Targeting Renal Cell Carcinoma with a HIF-2 Antagonist." Nature, 2016. Link

-

PubChem Compound Summary. "3,3-Difluoro-2,2-dimethyl-1-indanone (CAS 1034921-55-5)."[2][3] National Center for Biotechnology Information. Link[2]

Sources

- 1. Metabolic Profiling of the Novel Hypoxia-Inducible Factor 2α Inhibitor PT2385 In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 17190-77-1,2,2-Dimethyl-1H-indene-1,3(2H)-dione-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 918655-03-5,4-(2-Naphthyl)phenylboronic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Application Note: Asymmetric Reduction of 3,3-Difluoro-2,2-dimethyl-1-indanone

Executive Summary & Strategic Rationale